molecular formula C24H19NO3 B2772403 3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide CAS No. 328540-01-8

3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide

Cat. No. B2772403
CAS RN: 328540-01-8
M. Wt: 369.42
InChI Key: LKOOVQKRQCJSFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide”, related compounds have been synthesized and characterized using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For a related compound, 3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide, the molecular weight is 307.35 .

Scientific Research Applications

Anticancer Properties

3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a promising candidate for further study in cancer therapy .

Anti-Inflammatory Activity

Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory responses by targeting specific signaling pathways, such as NF-κB or COX-2. Researchers have explored its potential in treating inflammatory diseases, including arthritis and colitis .

Neuroprotective Effects

3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide has been investigated for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These features make it relevant for neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .

Analgesic Activity

In preclinical studies, this compound demonstrated analgesic effects. It may act on pain receptors or modulate pain pathways, providing relief from acute or chronic pain. Researchers are exploring its potential as an alternative to traditional analgesics .

Antiviral Potential

Preliminary research indicates that 3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide exhibits antiviral activity. It may interfere with viral replication or entry, making it relevant for combating certain viral infections. Further investigations are needed to validate its efficacy against specific viruses .

Chemical Synthesis and Drug Development

Beyond its biological activities, this compound serves as a valuable intermediate in chemical synthesis. Researchers use it to create derivatives with modified structures, potentially enhancing specific properties. Additionally, medicinal chemists explore its scaffold for designing novel drugs with improved pharmacological profiles .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For a related compound, 2-Methoxynaphthalene, the safety data sheet indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-methoxy-N-(2-phenoxyphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-27-23-16-18-10-6-5-9-17(18)15-20(23)24(26)25-21-13-7-8-14-22(21)28-19-11-3-2-4-12-19/h2-16H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOOVQKRQCJSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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